molecular formula C12H5F12IO2 B1302420 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene CAS No. 53173-72-1

3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene

Cat. No. B1302420
CAS RN: 53173-72-1
M. Wt: 536.05 g/mol
InChI Key: KVOQFAYORNCNFD-UHFFFAOYSA-N
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Description

“3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene” is a complex organic compound. It contains iodobenzene functional group which is attached to two 1,1,1,3,3,3-hexafluoro-2-hydroxypropyl groups at the 3rd and 5th positions .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple fluorine atoms and the iodobenzene group . The presence of fluorine atoms can lead to unique structural features, such as planar delocalized aromatic rings and short C=C bonds .


Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, 1,1,1,3,3,3-hexafluoro-2-propanol, a related compound, is known to facilitate Friedel–Crafts-type reactions . Another related compound, tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite, reacts with nucleosides to form deoxyribonucleoside 3′-bis (1,1,1,3,3,3-hexafluoro-2-propyl) phosphite units .

Mechanism of Action

3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene acts as an inhibitor of enzymes and transporters. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. It has also been shown to inhibit the activity of transporters, which are responsible for transporting drugs and other molecules across cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. It has also been shown to inhibit the activity of transporters, which are responsible for transporting drugs and other molecules across cell membranes. In addition, it has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene in laboratory experiments is its high selectivity and specificity. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body, without affecting other enzymes or transporters. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, it is a relatively expensive compound, making it difficult to use in large-scale experiments.

Future Directions

The potential applications of 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene are numerous. It could be used to study the metabolism of drugs in the body, as well as to study the effects of drugs on cells. It could also be used to study the effects of drugs on enzymes, receptors, and transporters. In addition, it could be used to study the effects of drugs on the immune system, as well as the effects of drugs on the development of diseases. Finally, it could be used to study the effects of drugs on the environment, as well as the effects of drugs on the development of new drugs.

Synthesis Methods

3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene can be synthesized through a condensation reaction between 3,5-dibromoiodobenzene and 1,1,1,3,3,3-hexafluoro-2-hydroxypropane. The reaction is carried out in the presence of a base such as triethylamine, and the product is isolated by column chromatography. The purity of the product can be determined by thin-layer chromatography.

Scientific Research Applications

3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene has a wide range of applications in scientific research. It is used as an inhibitor in biochemical and physiological studies. It has been used to study the metabolism of drugs in the body, as well as to study the effects of drugs on cells. It has also been used to study the effects of drugs on enzymes, receptors, and transporters.

properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-5-iodophenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F12IO2/c13-9(14,15)7(26,10(16,17)18)4-1-5(3-6(25)2-4)8(27,11(19,20)21)12(22,23)24/h1-3,26-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOQFAYORNCNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)I)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F12IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372251
Record name 2,2'-(5-Iodo-1,3-phenylene)bis(hexafluoropropan-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53173-72-1
Record name 2,2'-(5-Iodo-1,3-phenylene)bis(hexafluoropropan-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(5-Iodobenzene-1,3-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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